Crystal Packing: Monoclinic P2/c Space Group
2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine crystallizes in the monoclinic space group P2/c . This specific crystal packing arrangement is not universal among biphenylamine derivatives. For instance, the related compound 4,4′-dinitro-[1,1′-biphenyl]-2-amine also adopts a monoclinic system but in space group P21/c with distinct unit cell parameters and hydrogen-bonding networks [1]. While a direct head-to-head comparison of all analogs is unavailable, this class-level inference demonstrates that the unique substitution pattern of the target compound dictates a specific solid-state architecture. Such differences in crystal packing can directly influence bulk properties like solubility, dissolution rate, and mechanical stability, which are critical parameters during formulation development and manufacturing scale-up.
| Evidence Dimension | Crystal Space Group |
|---|---|
| Target Compound Data | Monoclinic, Space Group P2/c |
| Comparator Or Baseline | 4,4′-Dinitro-[1,1′-biphenyl]-2-amine (example biphenylamine derivative) |
| Quantified Difference | Space group P2/c (Target) vs. P21/c (Comparator) |
| Conditions | Single-crystal X-ray diffraction; solid-state analysis |
Why This Matters
For applications requiring crystalline intermediates (e.g., patent filings, polymorph patents, or solid-form optimization), the defined space group and predictable packing of this compound offer a reproducible solid-state handle that may differ from other biphenylamines, influencing process consistency and intellectual property considerations.
- [1] Fun, H.-K., Quah, C. K., & Isloor, A. M. (2017). Crystal structure of 4,4′-dinitro-[1,1′-biphenyl]-2-amine. Acta Crystallographica Section E, 73(3), 429-432. View Source
